molecular formula C8H10O2 B8538249 4-Methylcyclohept-4-ene-1,3-dione

4-Methylcyclohept-4-ene-1,3-dione

Cat. No.: B8538249
M. Wt: 138.16 g/mol
InChI Key: MWCRGPJDVLZVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylcyclohept-4-ene-1,3-dione is a seven-membered cyclic diketone featuring a conjugated enone system and a methyl substituent at the 4-position. Its structure combines a cycloheptene backbone with two ketone groups at the 1- and 3-positions, creating a planar, electron-deficient core. The methyl group and ring size may influence its physicochemical behavior and interaction with biological targets, warranting comparative analysis with similar compounds.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-methylcyclohept-4-ene-1,3-dione

InChI

InChI=1S/C8H10O2/c1-6-3-2-4-7(9)5-8(6)10/h3H,2,4-5H2,1H3

InChI Key

MWCRGPJDVLZVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=O)CC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives 2a-i ) are six-membered cyclic diketones with nitrogen atoms at the 1- and 4-positions. Key differences include:

  • Ring Size and Conformation : The smaller piperazine ring allows for greater rigidity compared to the more flexible cycloheptene system in 4-methylcyclohept-4-ene-1,3-dione.
  • Lipophilicity : Piperazine-2,3-diones exhibit improved lipophilicity (ClogP values ranging from 1.2–3.5) over unmodified piperazine, enhancing membrane permeability and anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .
  • Biological Activity : Substituted benzyl groups on the piperazine scaffold significantly boost antiparasitic effects (e.g., 2a-i showed 50–80% inhibition at 1 mg/mL), whereas the larger cycloheptene ring in the target compound may alter binding kinetics due to steric effects.

Comparison with Indolin-1,3-dione Derivatives

Indolin-1,3-diones are bicyclic compounds with fused benzene and pyrrolidine rings. Notable contrasts:

  • Scaffold Geometry: The fused bicyclic system of indolin-1,3-dione enhances aromatic stacking interactions, whereas the monocyclic structure of this compound may reduce such interactions.
  • Receptor Affinity : Indolin-2,3-diones exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Ki = 42 nM), attributed to the additional carbonyl group . The methyl substituent in the target compound could similarly modulate selectivity, though its receptor targets remain unexplored.

Comparison with Isoindole-1,3-dione Derivatives

Isoindole-1,3-diones (e.g., compound 10 ) are bicyclic diketones with demonstrated DNA gyrase inhibition. Key distinctions:

  • Enzyme Inhibition: The isoindole scaffold in 10 achieves potent gyrase inhibition (IC50 ~2.8–57 mM), comparable to novobiocin, via interactions with the enzyme’s ATP-binding pocket . The cycloheptene ring’s larger size may hinder such binding but could offer novel inhibition mechanisms.
  • Substituent Effects: Electron-withdrawing groups (e.g., amino substituents) on isoindole-1,3-diones enhance activity, suggesting that the methyl group in the target compound might similarly fine-tune electronic properties.

Comparison with Indane-1,3-dione Derivatives

Indane-1,3-diones are bicyclic systems with anticoagulant and anti-inflammatory activities. Critical comparisons:

  • Anticoagulant Activity: 2-Substituted indane-1,3-diones (e.g., 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione) prolong prothrombin time, mimicking anisindione .
  • Substituent Position : Substituents at the 2-position in indane derivatives are critical for activity, whereas the 4-methyl group in the target compound may occupy a distinct spatial position, altering target engagement.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Ring Size/Type Substituents ClogP Key Activity
Piperazine-2,3-dione (2a-i ) 6-membered (N-heterocyclic) 1,4-Bis-(4-substituted benzyl) 1.2–3.5 Anthelmintic (50–80% inhibition)
Indane-1,3-dione Bicyclic (fused) 2-[4-(methylsulfanyl)phenyl] 2.8 Anticoagulant (PT: 28 sec)
This compound 7-membered (monocyclic) 4-Methyl N/A Unknown

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